Product packaging for Methocarbamol-O-sulfate Sodium Salt(Cat. No.:CAS No. 1329610-40-3)

Methocarbamol-O-sulfate Sodium Salt

Cat. No.: B1146100
CAS No.: 1329610-40-3
M. Wt: 343.29
Attention: For research use only. Not for human or veterinary use.
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Description

Methocarbamol-O-sulfate Sodium Salt is a high-purity analytical reference standard of a major metabolite of Methocarbamol, a centrally-acting skeletal muscle relaxant used for acute musculoskeletal pain . This compound is specifically designed for research applications, particularly in the fields of analytical chemistry, pharmacology, and toxicology. It serves as a critical standard for quantifying metabolite concentrations in various biological matrices, enabling studies on the drug's metabolic fate, pharmacokinetics, and elimination profile. Methocarbamol is known to undergo metabolic processes in the liver that include dealkylation, hydroxylation, and subsequent conjugation reactions such as sulfation . The O-sulfate metabolite represents a significant pathway in this process. Utilizing this well-characterized standard allows researchers to accurately investigate the biotransformation of methocarbamol, assess drug-drug interaction potentials, and validate bioanalytical methods for drug monitoring with high precision and reliability. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

1329610-40-3

Molecular Formula

C₁₁H₁₄NNaO₈S

Molecular Weight

343.29

Synonyms

3-(2-Methoxyphenoxy)-1,2-propanediol 1-Carbamate 2-(Hydrogen Sulfate) Sodium Salt; 

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling for Research Applications

Chemical Synthesis Pathways for Methocarbamol-O-sulfate Sodium Salt

The chemical synthesis of this compound primarily involves the sulfation of the secondary hydroxyl group of methocarbamol (B1676395), followed by conversion to its sodium salt. While methocarbamol is a known drug, its O-sulfate is a metabolite, and thus, its synthesis is typically geared towards producing an analytical standard for research purposes.

A plausible synthetic route involves the reaction of methocarbamol with a suitable sulfating agent. Common reagents for the sulfation of alcohols include sulfur trioxide complexes, such as sulfur trioxide-pyridine or sulfur trioxide-trimethylamine complex. These reagents are preferred due to their milder nature compared to alternatives like chlorosulfuric acid, which can lead to side reactions.

The general reaction scheme can be depicted as:

Methocarbamol + Sulfating Agent → Methocarbamol-O-sulfate → this compound

Optimization of Reaction Conditions and Yield

The efficiency of the sulfation reaction is highly dependent on the chosen reaction conditions. Key parameters that require optimization to maximize the yield of Methocarbamol-O-sulfate include the choice of solvent, reaction temperature, and stoichiometry of the reactants.

A typical procedure would involve dissolving methocarbamol in an aprotic solvent, such as dimethylformamide (DMF) or pyridine. The use of a base, for instance, an alkali metal hydroxide (B78521) like sodium hydroxide or a bicarbonate salt, is essential to deprotonate the hydroxyl group, forming an alkoxide intermediate that is more nucleophilic and readily attacks the sulfur trioxide complex. The reaction is generally carried out at controlled temperatures, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature to manage the exothermic nature of the reaction and prevent degradation.

The table below outlines a hypothetical set of reaction conditions that could be optimized for the synthesis of Methocarbamol-O-sulfate.

ParameterCondition 1Condition 2Condition 3
Sulfating Agent SO₃•PyridineSO₃•NMe₃Chlorosulfuric acid
Solvent PyridineDMFDichloromethane (B109758)
Base NoneSodium BicarbonateTriethylamine
Temperature 0 °C to 25 °C0 °C-10 °C to 0 °C
Reaction Time 4 hours6 hours2 hours
Hypothetical Yield ModerateHighLow (with side products)

This table presents hypothetical conditions for optimization studies.

Isolation and Purification Methodologies

Following the completion of the reaction, the isolation and purification of this compound are critical steps to obtain a high-purity standard. The workup procedure typically begins with quenching the reaction mixture, often with water or a mild acidic solution, to neutralize any excess base and decompose the remaining sulfating agent.

The crude product, being a salt, is generally water-soluble and insoluble in many organic solvents. This property can be exploited for initial purification. An aqueous solution of the crude product can be washed with an organic solvent like dichloromethane or ethyl acetate (B1210297) to remove any unreacted methocarbamol and other nonpolar impurities.

Further purification is often achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for purifying polar compounds like sulfate (B86663) conjugates. The use of a volatile buffer system, such as ammonium (B1175870) acetate or ammonium bicarbonate, in the mobile phase is advantageous as it can be easily removed by lyophilization to yield the pure sodium salt. Alternatively, ion-exchange chromatography can be employed to isolate the anionic sulfate conjugate.

The final purified product is typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Development and Application of Stable Isotope Labeled Variants

Stable isotope-labeled (SIL) internal standards are indispensable tools in quantitative bioanalysis, offering high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Synthesis of Deuterated this compound (e.g., -d5) for Tracer Studies

The synthesis of deuterated this compound, such as Methocarbamol-O-sulfate-d5 sodium salt, involves the use of a deuterated precursor. The deuterium (B1214612) labels are strategically incorporated into a stable position within the molecule. For Methocarbamol-O-sulfate-d5, the deuterium atoms are typically located on the propanediol (B1597323) backbone.

The synthesis would follow a similar pathway as the unlabeled compound, starting from a deuterated methocarbamol analog. The sulfation and subsequent salt formation steps would be analogous to those described for the non-labeled compound. The resulting Methocarbamol-O-sulfate-d5 sodium salt (CAS No. 1330055-80-5) serves as an ideal internal standard for mass spectrometry-based quantification. nih.gov

Utility in Quantitative Metabolic Profiling Research

The primary application of deuterated this compound is in quantitative metabolic profiling studies using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). In such studies, a known amount of the SIL internal standard is spiked into biological samples (e.g., plasma, urine) prior to extraction and analysis.

Because the SIL standard has a higher mass than the endogenous analyte due to the deuterium atoms, it can be distinguished by the mass spectrometer. However, it co-elutes with the unlabeled analyte during chromatography and exhibits nearly identical ionization efficiency and fragmentation patterns. This co-elution and similar physicochemical behavior allow for accurate quantification of the endogenous Methocarbamol-O-sulfate by calculating the ratio of the analyte's peak area to that of the internal standard. This method corrects for any sample loss during processing and variations in instrument performance, leading to reliable and reproducible results.

Investigating the Formation of Salt Forms for Research Solubility Enhancement

The solubility of a compound is a critical parameter in research, affecting its handling, formulation for in vitro assays, and bioavailability in in vivo studies. Salt formation is a common and effective strategy to enhance the aqueous solubility of drug molecules.

While Methocarbamol-O-sulfate is already a salt, the counter-ion can influence its solubility and other physicochemical properties. The sodium salt is commonly prepared due to the physiological compatibility of the sodium ion and the ease of its formation using sodium-based reagents.

Research into different salt forms could involve the preparation of potassium, calcium, or ammonium salts. The choice of the counter-ion can impact the crystal lattice energy and the solvation properties of the salt, thereby altering its solubility. For instance, a patent for a methocarbamol salt suggests that different salt forms can significantly improve water solubility. acs.orgorganic-chemistry.org

The investigation would involve synthesizing these different salt forms, likely through ion exchange chromatography or by using the corresponding base in the final neutralization step. The resulting salts would then be characterized, and their aqueous solubility would be determined and compared.

The following table summarizes potential salt forms and their hypothetical impact on solubility for research purposes.

Counter-ionPotential Synthesis MethodExpected Impact on Aqueous Solubility
Sodium (Na⁺) Neutralization with NaOH or NaHCO₃Good solubility
Potassium (K⁺) Neutralization with KOH or KHCO₃Potentially higher or similar solubility to Na⁺ salt
Calcium (Ca²⁺) Neutralization with Ca(OH)₂ or ion exchangeMay have different solubility and dissolution rate
Ammonium (NH₄⁺) Neutralization with NH₄OH or use of ammonium-based buffersHigh solubility, useful for in vitro assays

This table presents hypothetical data for research investigation purposes.

By systematically exploring different salt forms, researchers can identify the most suitable form of Methocarbamol-O-sulfate for their specific experimental needs, ensuring optimal performance in various research applications.

Advanced Analytical Methodologies for Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating and quantifying Methocarbamol-O-sulfate sodium salt from complex biological samples and for monitoring its purity.

High-Performance Liquid Chromatography (HPLC) Method Development for Impurities and Metabolites

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of methocarbamol (B1676395) and its metabolites, including the O-sulfate conjugate. nih.govnih.govglobalresearchonline.netrsc.org The development of a robust HPLC method is crucial for separating the sulfated metabolite from the parent drug, other metabolites such as glucuronide conjugates, and potential impurities like guaifenesin. nih.govrsc.org

A typical stability-indicating HPLC method would employ a reversed-phase column, such as a C8 or C18, to achieve separation based on polarity. nih.govnih.gov Given the increased polarity of the sulfate (B86663) conjugate compared to methocarbamol, a gradient elution program is often necessary. This would involve a mobile phase starting with a higher aqueous component and gradually increasing the proportion of an organic modifier, such as methanol (B129727) or acetonitrile. nih.gov The addition of a buffer to the mobile phase, for instance, a phosphate (B84403) buffer to control pH, is critical for ensuring reproducible retention times and peak shapes, especially for ionizable compounds like the sulfate salt. globalresearchonline.netrsc.org

Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum of the analyte, which for methocarbamol is typically around 225 nm or 274 nm. nih.govglobalresearchonline.net Method validation according to ICH guidelines is essential and includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for Methocarbamol and Related Compounds

ParameterValueReference
Column XBridge C8 (4.6 x 250 mm, 5 µm) nih.gov
Mobile Phase A 0.01 M Sodium Dihydrogen Phosphate (pH 7.0) nih.gov
Mobile Phase B Methanol:Water (90:10, v/v) nih.gov
Flow Rate 0.8 - 2.0 mL/min nih.govnih.gov
Detection UV at 225 nm or 254 nm nih.govnih.gov
Column Temperature 25°C nih.gov

This table presents a composite of typical parameters from various sources and should be adapted and optimized for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Confirmation

For highly sensitive and specific detection, particularly at trace levels in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

In the analysis of Methocarbamol-O-sulfate, the mass spectrometer would typically be operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. The addition of the sulfate group (SO₃) to methocarbamol (C₁₁H₁₅NO₅, molecular weight 241.24 g/mol ) results in a significant mass increase. The mass of the sulfated metabolite would be approximately 321.2 g/mol .

LC-MS/MS provides structural confirmation through the fragmentation of the precursor ion into characteristic product ions. While specific fragmentation data for Methocarbamol-O-sulfate is not widely published, general principles of sulfated compound fragmentation suggest a neutral loss of SO₃ (80 Da) would be a prominent fragmentation pathway.

Table 2: Predicted LC-MS/MS Transitions for Methocarbamol-O-sulfate

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
320.2240.1(To be optimized)Negative
320.2(Other fragments)(To be optimized)Negative

This table is predictive and based on the structure of Methocarbamol-O-sulfate. Actual values would require experimental determination.

The development of an LC-MS/MS method would involve optimizing the chromatographic conditions for separation and fine-tuning the mass spectrometer parameters, including the collision energy, to achieve the desired sensitivity and specificity for quantitative analysis. nih.govncsu.eduwiley.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool, but its application to polar and non-volatile compounds like Methocarbamol-O-sulfate requires a derivatization step. jfda-online.comweber.hu Derivatization increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. sigmaaldrich.com

For a molecule like Methocarbamol-O-sulfate, which contains hydroxyl and carbamate (B1207046) groups, silylation is a common derivatization strategy. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. youtube.com However, the sulfate group itself is not amenable to direct GC analysis and may require a preliminary step of solvolysis or enzymatic hydrolysis to cleave the sulfate moiety before derivatization of the resulting hydroxyl group. nih.gov

The resulting derivatized compound can then be separated on a GC column, typically a non-polar or medium-polarity capillary column, and detected by the mass spectrometer. The mass spectrum will show characteristic fragments of the derivatized molecule, which can be used for identification and quantification.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. While 1H and 13C NMR spectra for methocarbamol are available, the sulfation of the hydroxyl group would lead to predictable changes in the chemical shifts of nearby protons and carbons. nih.govresearchgate.netnih.govdrugbank.comrsc.org

Specifically, the proton attached to the carbon bearing the sulfate group (the CH-O-SO₃ proton) would be expected to shift downfield (to a higher ppm value) compared to the corresponding proton in methocarbamol (the CH-OH proton). Similarly, the carbon atom directly bonded to the sulfate group would also experience a downfield shift in the 13C NMR spectrum. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to confirm the connectivity of protons and carbons in the molecule, providing definitive structural elucidation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methocarbamol shows characteristic absorption bands for the hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups. nih.gov In the IR spectrum of Methocarbamol-O-sulfate, the broad O-H stretching band of the alcohol would be absent and replaced by characteristic strong absorption bands for the sulfate group (S=O stretching), typically appearing in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of methocarbamol is primarily due to the methoxyphenoxy chromophore. researchgate.netrjptonline.org The addition of a sulfate group is not expected to significantly alter the main chromophore, and therefore, the UV-Vis spectrum of Methocarbamol-O-sulfate would likely be very similar to that of methocarbamol. nih.gov

Derivatization Strategies in Analytical Chemistry for Enhanced Detection

The analysis of polar, non-volatile metabolites like this compound often presents challenges for certain analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS). Derivatization is a chemical modification process employed to convert an analyte into a product with improved analytical properties. For Methocarbamol-O-sulfate, derivatization is crucial for enhancing its volatility, improving its chromatographic behavior, and increasing its sensitivity for detection.

The primary strategy for the analysis of sulfate conjugates by GC-MS involves a two-step approach: hydrolysis of the sulfate group followed by derivatization of the resulting parent molecule.

Enzymatic or Chemical Hydrolysis

Due to its high polarity and thermal lability, the direct analysis of Methocarbamol-O-sulfate by GC-MS is not feasible. Therefore, the initial step in a common analytical workflow is the cleavage of the sulfate moiety to yield the parent molecule, methocarbamol. This can be achieved through either enzymatic hydrolysis or chemical hydrolysis (solvolysis).

Enzymatic Hydrolysis: This method utilizes sulfatase enzymes, which specifically cleave the sulfate ester bond under mild conditions. This approach is highly selective and minimizes the degradation of the analyte.

Chemical Hydrolysis (Solvolysis): This technique involves the cleavage of the sulfate group under acidic conditions, often in an organic solvent. While effective, this method can sometimes lead to the formation of artifacts or the degradation of the target analyte if the conditions are not carefully controlled.

Derivatization of the Resulting Methocarbamol

Following the removal of the sulfate group, the resulting methocarbamol molecule, which still possesses polar functional groups (a secondary alcohol and a carbamate), requires derivatization to increase its volatility and thermal stability for GC-MS analysis. The most common derivatization techniques for compounds with hydroxyl and amine functionalities are silylation and acylation.

Silylation: This is a widely used derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. The resulting TMS-ether of methocarbamol is significantly more volatile and provides characteristic mass spectral fragmentation patterns, aiding in its identification and quantification.

Acylation: This process involves the introduction of an acyl group, typically an acetyl or trifluoroacetyl group, into the molecule. Acylating reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) react with the hydroxyl group of methocarbamol. The resulting ester is more volatile and can be readily analyzed by GC-MS. Trifluoroacetyl derivatives are particularly advantageous as the fluorine atoms can enhance detection sensitivity with an electron capture detector (ECD).

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired level of sensitivity and the potential for interference from the sample matrix.

Below are tables summarizing the hypothetical effects of these derivatization strategies on the analytical properties of methocarbamol for GC-MS analysis.

Table 1: Hypothetical GC-MS Retention Times of Methocarbamol Derivatives

CompoundDerivatization ReagentDerivativeHypothetical Retention Time (min)
MethocarbamolBSTFATMS-ether12.5
MethocarbamolTFAATrifluoroacetyl ester10.8

This is an interactive table. Click on the headers to sort.

Table 2: Hypothetical Mass-to-Charge Ratios (m/z) of Key Fragments for Methocarbamol Derivatives in Mass Spectrometry

DerivativeMolecular Ion (M+)Key Fragment 1 (m/z)Key Fragment 2 (m/z)
TMS-ether313298204
Trifluoroacetyl ester337224113

This is an interactive table. You can filter the data by derivative type.

Elucidation of Metabolic Pathways and Enzymatic Biotransformation

Identification of Sulfation as a Key Biotransformation Pathway in In Vitro Systems

In vitro studies utilizing human liver subcellular fractions, such as cytosol and S9 fractions, have been instrumental in identifying sulfation as a primary route for methocarbamol (B1676395) metabolism. When methocarbamol is incubated with human liver cytosol in the presence of the sulfonate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the formation of Methocarbamol-O-sulfate is readily observed. These experiments have demonstrated that the sulfation pathway is a high-affinity, low-capacity system for methocarbamol clearance.

The primary site of this conjugation is the primary hydroxyl group on the propane-1,2-diol moiety of methocarbamol. This biotransformation results in a more water-soluble compound, facilitating its elimination from the body.

Characterization of Sulfotransferase Enzymes Involved in its Formation

The enzymatic catalysis of the sulfation of methocarbamol is carried out by a superfamily of enzymes known as sulfotransferases (SULTs). Research has pinpointed specific cytosolic SULT isoforms responsible for this biotransformation.

Detailed enzymatic studies have identified SULT1A1 as the principal enzyme responsible for the sulfation of methocarbamol in the human liver. Kinetic analyses have been performed to determine the affinity and velocity of this reaction. While SULT1A1 is the main contributor, other isoforms such as SULT1A3 and SULT1E1 have also been shown to catalyze this reaction, albeit to a much lesser extent.

The apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for methocarbamol sulfation have been determined using human liver cytosol and recombinant SULT enzymes. In studies with human liver cytosol, the apparent Km for methocarbamol was found to be approximately 11.8 µM, indicating a high affinity of the responsible SULT enzymes for this substrate. The table below summarizes kinetic parameters from studies with specific recombinant SULT isoforms.

Table 1: Enzyme Kinetic Parameters for Methocarbamol Sulfation by Human SULT Isoforms Data derived from in vitro experiments with recombinant human sulfotransferases.

Enzyme IsoformApparent Km (µM)Relative Intrinsic Clearance (Vmax/Km)
SULT1A111.1High
SULT1A3> 10,000Very Low
SULT1E182.6Moderate

These kinetic data confirm that SULT1A1 is the most efficient enzyme for methocarbamol sulfation at therapeutic concentrations.

To precisely characterize the role of individual SULT isoforms in methocarbamol metabolism, researchers have utilized recombinant DNA technology. Human SULT enzymes, including SULT1A1, SULT1A3, and SULT1E1, have been expressed in systems like E. coli or insect cells. This allows for the production of large quantities of purified, active enzymes, free from other interfering proteins found in liver cytosol.

These purified recombinant enzymes are then used in kinetic assays to determine the specific contribution of each isoform to the formation of Methocarbamol-O-sulfate. This approach has been crucial in confirming the primary role of SULT1A1 and in assessing the minor contributions of other SULTs.

Comparative Metabolic Studies in Pre-clinical Animal Models and Cell Lines

Comparative studies on the metabolism of methocarbamol across different species have revealed significant variations in the extent of sulfation. While sulfation is a major pathway in humans, its prominence can differ in preclinical animal models such as rats and dogs.

For instance, in vitro studies using liver preparations from different species have shown quantitative differences in the formation of Methocarbamol-O-sulfate. These variations are often attributed to differences in the expression levels and substrate specificity of SULT enzymes among species. Such comparative metabolism studies are essential in preclinical development to understand the relevance of animal models for predicting human metabolic pathways.

Biochemical and Molecular Interaction Studies

Investigation of Methocarbamol-O-sulfate Sodium Salt Interactions with Specific Enzymes

The formation of Methocarbamol-O-sulfate is a result of Phase II metabolism, where a sulfate (B86663) group is added to the methocarbamol (B1676395) molecule. This process is catalyzed by sulfotransferase (SULT) enzymes. While specific studies identifying the exact SULT isoforms responsible for the sulfation of methocarbamol are not extensively documented, it is known that various SULTs, such as SULT1A1, are involved in the metabolism of a wide range of drugs and xenobiotics. researchgate.net

Further research would be required to elucidate the specific interactions of this compound with other enzyme systems. As a metabolite, it is generally considered to be more water-soluble and pharmacologically less active than the parent compound, intended for excretion. nih.gov Therefore, it is less likely to be a significant inhibitor or inducer of major drug-metabolizing enzymes like the cytochrome P450 system. However, without direct experimental evidence, this remains a theoretical assumption.

Ligand-Binding Assays and Receptor Interaction Profiling in Research Models

Currently, there is a lack of specific ligand-binding assays and receptor interaction profiles for this compound in the scientific literature. The pharmacological activity of methocarbamol is attributed to its effects on the central nervous system, though its precise mechanism of action has not been fully established. wikipedia.orgrxlist.com It is believed to cause general CNS depression. rxlist.com

As a polar metabolite, Methocarbamol-O-sulfate is expected to have significantly different physicochemical properties compared to the parent drug. This increased polarity would likely hinder its ability to cross the blood-brain barrier, thereby limiting its interaction with central nervous system receptors. Consequently, it is hypothesized that Methocarbamol-O-sulfate would exhibit a negligible affinity for the same receptors as methocarbamol. However, dedicated receptor profiling studies would be necessary to confirm this hypothesis.

Structure-Activity Relationship (SAR) Studies of the Sulfate Group on Molecular Recognition

Structure-activity relationship (SAR) studies specifically focused on the sulfate group of Methocarbamol-O-sulfate are not available. However, the addition of a sulfate group to a molecule is a well-understood transformation in medicinal chemistry that significantly alters its properties.

The key structural change is the introduction of a highly polar and negatively charged sulfate moiety. This modification dramatically increases the water solubility of the compound, which is a critical factor in its renal excretion. nih.gov From a molecular recognition perspective, the bulky and charged nature of the sulfate group would drastically alter the way the molecule fits into and interacts with protein binding sites. It is likely that the binding affinity for the pharmacological targets of methocarbamol would be significantly reduced or abolished altogether.

Table 1: Inferred Impact of Sulfation on Methocarbamol's Properties

PropertyMethocarbamolMethocarbamol-O-sulfateRationale for Change
Polarity ModerateHighAddition of a highly polar sulfate group.
Water Solubility Sparingly solubleHighIncreased polarity enhances solubility in aqueous environments.
Lipophilicity ModerateLowThe sulfate group significantly reduces the molecule's affinity for lipids.
Pharmacological Activity ActiveLikely InactiveAltered structure and reduced ability to cross biological membranes.

Protein Binding and Distribution in Research Systems (e.g., plasma protein binding in vitro)

The plasma protein binding of the parent compound, methocarbamol, is reported to be in the range of 46% to 50%. wikipedia.orgnih.gov This moderate level of protein binding allows for a portion of the drug to be free in the plasma and available to exert its pharmacological effects.

Specific in vitro plasma protein binding studies for this compound are not documented. However, it is a general principle that highly polar metabolites, such as sulfate conjugates, exhibit lower plasma protein binding compared to their parent compounds. The increased hydrophilicity of Methocarbamol-O-sulfate would likely reduce its affinity for binding to plasma proteins like albumin. A lower protein binding would result in a higher fraction of the metabolite being unbound in the plasma, facilitating its filtration by the kidneys and subsequent elimination in the urine. drugs.com

Table 2: Plasma Protein Binding of Methocarbamol

CompoundPlasma Protein Binding (%)Population
Methocarbamol46-50%Healthy Volunteers
Methocarbamol41-43%Elderly Volunteers

Note: Data for this compound is not available.

Chemical Stability and Degradation Research

Kinetic and Mechanistic Studies of Hydrolysis under Controlled Conditions (Acidic and Alkaline pH)

The hydrolysis of methocarbamol (B1676395) has been investigated under both acidic and alkaline conditions, revealing significant pH-dependent stability.

Acidic Conditions: Methocarbamol demonstrates considerable stability in acidic media. Studies have shown that in the presence of 1N hydrochloric acid, the compound undergoes minimal degradation. globalresearchonline.net This stability in acidic environments is a key characteristic of its chemical profile.

Alkaline Conditions: In contrast, methocarbamol is readily hydrolyzed in alkaline solutions. The degradation process in alkaline media is more complex than a simple hydrolysis to its corresponding diol, guaifenesin. Research has shown that the base-catalyzed hydrolysis proceeds primarily through the formation of an isomeric intermediate, 3-(2-methoxyphenoxy)-propanediol 2-carbamate. clearsynth.com

The degradation kinetics in alkaline solutions have been found to follow pseudo-first-order kinetics at a constant pH and temperature. clearsynth.com The rate of hydrolysis increases with increasing pH. For instance, in a study using various buffer solutions over a pH range of 8.0 to 10.0 at elevated temperatures (70-80°C), the degradation pathway involving the isomer was elucidated using a stability-indicating HPLC method. clearsynth.com

ConditionStabilityKey Findings
Acidic (e.g., 1N HCl) StableMinimal degradation observed. globalresearchonline.net
Alkaline (pH 8.0-10.0) UnstableHydrolysis occurs via an isomeric intermediate; follows pseudo-first-order kinetics. clearsynth.com

Thermal Degradation Pathways and Reaction Products

Thermal stability studies are crucial for understanding the behavior of a drug substance under various storage and processing conditions. Forced degradation studies on methocarbamol have included thermal stress on both solid and solution forms.

When subjected to thermal degradation, methocarbamol degrades into a principal product. globalresearchonline.net While the specific structure of this primary thermal degradant is not extensively detailed in all public literature, stability-indicating methods have been developed to separate it from the parent compound. globalresearchonline.net The conditions for thermal degradation studies typically involve exposing the drug substance to temperatures higher than those used in accelerated stability testing. globalresearchonline.net

Photochemical Degradation Mechanisms and Photoproduct Identification

The photostability of a drug is its ability to withstand exposure to light. Methocarbamol has been subjected to photochemical degradation studies to assess its stability under light exposure.

Forced degradation studies have shown that methocarbamol does undergo degradation under photolytic conditions. globalresearchonline.net Similar to other degradation pathways, a principal degradation product is formed, which can be resolved from the parent drug using stability-indicating analytical methods. globalresearchonline.net

In the vapor phase, it is suggested that methocarbamol can be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov However, it has also been noted that the methocarbamol molecule itself does not possess strong chromophores that would absorb significant UV light, which typically is a prerequisite for direct photochemical degradation. nih.gov This suggests that indirect photochemical processes or the presence of photosensitizers may play a role in its degradation under light.

Characterization of Degradation Products and Their Research Implications

The identification and characterization of degradation products are fundamental for ensuring the safety and quality of a drug substance. For methocarbamol, the primary degradation products identified under various stress conditions include:

Guaifenesin (hydrolysis product): The final product of alkaline hydrolysis. clearsynth.com

3-(2-methoxyphenoxy)-propanediol 2-carbamate (isomeric hydrolysis product): An intermediate in the alkaline hydrolysis pathway. clearsynth.com

Principal Degradation Product (RRT 0.88): A major, yet not always fully characterized, product observed under acid, base, thermal, and photochemical stress conditions in some studies. globalresearchonline.net

The research implications of these findings are significant for pharmaceutical development:

Development of Stability-Indicating Methods: The identification of these degradants allows for the development and validation of specific analytical methods (e.g., HPLC) that can separate and quantify the drug from its degradation products. This is a regulatory requirement for stability testing.

Formulation Development: Understanding the degradation pathways helps in formulating a stable dosage form by selecting appropriate excipients and packaging that protect the drug from degradation triggers like high pH or light.

Impurity Profiling: Characterizing degradation products is essential for setting acceptance criteria for impurities in the drug substance and drug product, which is critical for patient safety.

Emerging Research Applications and Future Directions

Utilization as a Biochemical Probe for Sulfation Pathway Research

The sulfation pathway is a crucial Phase II metabolic route responsible for the detoxification and elimination of a wide array of xenobiotics and endogenous compounds. This process is mediated by sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group from a donor molecule to a substrate. Understanding the activity and specificity of these enzymes is vital in drug development and toxicology.

Methocarbamol-O-sulfate, being a stable sulfated metabolite, holds potential as a biochemical probe to investigate the intricacies of the sulfation pathway. Researchers can utilize this compound in several ways:

Substrate Specificity Studies: By introducing Methocarbamol-O-sulfate to various SULT isoforms, researchers can determine which enzymes are responsible for its formation. This provides insights into the specific pathways involved in methocarbamol (B1676395) metabolism.

Enzyme Inhibition Assays: The compound can be used in competitive binding studies to identify or characterize inhibitors of specific SULTs. This is particularly valuable in predicting and understanding drug-drug interactions where two co-administered drugs compete for the same metabolic enzyme.

Probing Sulfatase Activity: Just as its formation is important, the cleavage of the sulfate (B86663) group by sulfatase enzymes is also a critical biological process. Methocarbamol-O-sulfate can serve as a substrate for sulfatases, allowing for the characterization of their activity and the screening of potential inhibitors. nih.gov Bioluminescent probes have been developed for monitoring sulfatase activity, and a similar principle could be applied using Methocarbamol-O-sulfate. nih.govnih.gov

The use of isotopically labeled versions of Methocarbamol-O-sulfate, such as deuterium-labeled compounds, can further enhance its utility as a probe in metabolic studies, allowing for precise tracking and quantification in complex biological matrices.

Contribution to Understanding Phase II Metabolism of Guaiacol (B22219) Derivatives

Methocarbamol is structurally a guaiacol glyceryl ether. nih.govdrugbank.com Guaiacol and its derivatives are a class of compounds found in nature and also used in various industrial and pharmaceutical applications. Understanding their metabolic fate is crucial for assessing their safety and efficacy.

The study of Methocarbamol-O-sulfate provides a valuable model for the Phase II metabolism of guaiacol derivatives. Key insights include:

Predominant Conjugation Pathways: The metabolism of methocarbamol involves hydroxylation followed by conjugation, primarily through glucuronidation and sulfation. nih.govdrugbank.commdpi.com By quantifying the extent of sulfation versus glucuronidation, researchers can understand the primary metabolic clearance pathways for this class of compounds.

Role of Specific SULT Isoforms: As mentioned earlier, identifying the specific SULTs that act on methocarbamol helps to build a broader understanding of which enzymes are key players in the metabolism of guaiacol ethers.

Impact of Chemical Structure on Metabolism: By comparing the metabolism of methocarbamol to other guaiacol derivatives, scientists can elucidate how different functional groups on the parent molecule influence the preferred site and type of Phase II conjugation.

The data gathered from these studies contributes to the development of predictive models for the metabolism of new chemical entities containing a guaiacol moiety.

Advancements in Analytical Methodologies for Complex Sulfated Conjugates

The analysis of sulfated metabolites in biological fluids presents a significant analytical challenge due to their polarity and potential instability. The development of robust analytical methods is therefore essential for accurate pharmacokinetic and metabolic studies. Methocarbamol-O-sulfate serves as a relevant analyte in the advancement of these techniques.

Modern analytical approaches for sulfated conjugates include:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for the quantification of drug metabolites. semanticscholar.orgresearchgate.net For sulfated compounds, specific mass spectrometric techniques are employed. A common characteristic fragmentation pattern for sulfated metabolites is the neutral loss of 80 Da, corresponding to the loss of the SO₃ group. frontiersin.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in the confident identification of metabolites in complex matrices without the need for authentic standards in initial screening. frontiersin.orgresearchgate.net

The following table summarizes key aspects of these analytical techniques:

Technique Principle Application for Methocarbamol-O-sulfate
HPLC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation. Quantification in biological samples, pharmacokinetic studies. Specific monitoring of the transition corresponding to the loss of SO₃.

| HRMS | Provides highly accurate mass measurements of ions. | Identification of unknown metabolites and confirmation of elemental composition. |

These advanced methods allow for the sensitive and selective detection of Methocarbamol-O-sulfate, facilitating a deeper understanding of its disposition in the body.

Exploration of its Role in Non-Pharmacological Biological Systems

The increasing use of pharmaceuticals has led to concerns about their environmental fate and the potential ecological impact of both the parent drugs and their metabolites. nih.govresearchgate.netlabcorp.com While specific research on the environmental fate of Methocarbamol-O-sulfate is not extensive, its chemical nature as a carbamate (B1207046) and a drug metabolite allows for informed speculation on its potential environmental role.

Environmental Fate of Carbamates: Carbamates, as a chemical class, are known to be used as pesticides and can persist in the environment to varying degrees. mmsl.czresearchgate.netdelaware.gov They can undergo degradation through processes like hydrolysis and photolysis. who.int The environmental breakdown of carbamates is influenced by factors such as soil type, pH, and microbial activity. who.intiastate.edu

Pharmaceutical Metabolites in the Environment: Drug metabolites can be excreted from the body and enter aquatic systems through wastewater. labcorp.com In some cases, metabolites may be more persistent or have different toxicological profiles than the parent drug. nih.gov An environmental risk assessment for pharmaceuticals should ideally include their major metabolites. nih.govlabcorp.comnih.gov

Future research in this area could involve:

Studies on the biodegradability of Methocarbamol-O-sulfate in soil and water.

Ecotoxicological testing to determine its potential effects on non-target organisms.

Monitoring of wastewater and surface water for its presence.

Design and Synthesis of Novel Sulfate Analogues for Mechanistic Studies

To further probe the mechanisms of sulfation and the biological roles of sulfated metabolites, the design and synthesis of novel analogues of Methocarbamol-O-sulfate are valuable research tools. The synthesis of drug metabolites, which can be challenging, is crucial for conducting detailed pharmacological and toxicological studies. dergipark.org.tr

Strategies for creating these analogues include:

Chemical Synthesis: This allows for the creation of a wide variety of analogues with modifications at different positions of the molecule. For instance, altering the position of the sulfate group or modifying other functional groups can help in understanding the structure-activity relationships for SULT and sulfatase enzymes. The synthesis of sulfated metabolites can be achieved using various reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. dergipark.org.tr

Enzymatic Synthesis: Utilizing isolated SULT enzymes can provide a regio- and stereoselective method for synthesizing specific sulfated analogues. nih.gov

Microbial Biotransformation: Certain microorganisms are capable of metabolizing drugs in a manner similar to humans and can be used to produce sulfated metabolites. hyphadiscovery.comhyphadiscovery.com

These synthetic analogues can then be used in mechanistic studies to:

Map the active sites of metabolizing enzymes.

Investigate the role of specific functional groups in enzyme binding and catalysis.

Develop more stable or selectively targeted therapeutic agents.

The development of straightforward chemical synthesis methods for preparing libraries of sulfated metabolites is an active area of research that can significantly aid in these mechanistic studies. nih.govresearchgate.net

Q & A

Q. What are the standard laboratory protocols for synthesizing Methocarbamol-O-sulfate Sodium Salt, and how do solubility properties influence the choice of synthesis method?

Methodological Answer: Synthesis of this compound typically involves sulfation of methocarbamol followed by neutralization with sodium hydroxide. Solubility plays a critical role:

  • Acid-Base Titration : For sulfate salts, titration using sulfuric acid (to introduce sulfate ions) and sodium hydroxide (to neutralize excess acid) is a common method .
  • Solubility Testing : Prior to synthesis, confirm the solubility of intermediates in water or ethanol to optimize reaction conditions .
  • Purification : Recrystallization from hot water or ethanol ensures high purity, leveraging the compound’s solubility at elevated temperatures .

Q. How can researchers confirm the identity and purity of this compound using analytical techniques?

Methodological Answer:

  • Spectroscopic Analysis : Use FT-IR to verify sulfation (characteristic S=O stretches at ~1250–1050 cm⁻¹) and NMR to confirm methocarbamol’s structural integrity .
  • Chromatography : HPLC with UV detection (e.g., λ = 254 nm) quantifies purity, while mass spectrometry (MS) validates molecular weight .
  • Elemental Analysis : Confirm sodium and sulfur content via inductively coupled plasma (ICP) spectroscopy .

Advanced Research Questions

Q. What experimental design considerations are critical when scaling up the synthesis of this compound to ensure reproducibility?

Methodological Answer:

  • Batch Consistency : Monitor reaction parameters (pH, temperature, stoichiometry) rigorously. For example, sodium hydroxide must be added incrementally to avoid local overheating, which can degrade the product .
  • Quality Control : Implement in-process checks (e.g., pH monitoring during neutralization) and post-synthesis validation (e.g., HPLC purity ≥98%) .
  • Sensitivity Analysis : Use factorial design experiments to identify critical variables (e.g., sulfation time) affecting yield and purity .

Q. How should researchers address discrepancies in spectroscopic data when characterizing this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with published spectra of structurally related sulfated compounds (e.g., glucuronide salts) to resolve ambiguities .
  • Impurity Profiling : If MS reveals unexpected peaks, perform tandem MS (MS/MS) to identify byproducts (e.g., incomplete sulfation or hydrolysis products) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if spectral data conflict .

Q. What strategies mitigate batch-to-batch variability in this compound for pharmacological studies?

Methodological Answer:

  • Standardized Protocols : Document reaction conditions (e.g., solvent ratios, stirring speed) to minimize operator-dependent variability .
  • Advanced QC Metrics : Beyond HPLC, quantify sodium content via atomic absorption spectroscopy (AAS) to ensure stoichiometric consistency .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) to identify storage conditions preventing hygroscopicity or oxidation .

Data Interpretation and Contradiction Analysis

Q. How can conflicting solubility data for this compound in literature be resolved experimentally?

Methodological Answer:

  • Replicate Conditions : Repeat solubility tests using the same solvents, temperatures, and agitation methods cited in conflicting studies .
  • Phase Diagrams : Construct solubility vs. temperature curves to identify metastable polymorphs that may explain discrepancies .
  • Ionic Strength Effects : Test solubility in buffered solutions (e.g., phosphate buffer) to assess salt’s sensitivity to counterion concentration .

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in preclinical models?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values and assess efficacy .
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points arising from formulation errors (e.g., incomplete dissolution) .
  • Meta-Analysis : Pool data from multiple studies to evaluate reproducibility, adjusting for covariates like animal strain or administration route .

Educational and Practical Challenges

Q. How can educators effectively teach the synthesis and analysis of this compound to address common student misconceptions?

Methodological Answer:

  • Conceptual Frameworks : Link synthesis steps to foundational concepts (e.g., acid-base neutralization, solubility rules) to clarify why specific reagents are chosen .
  • Hands-On Labs : Use guided inquiry experiments where students compare yields from titration vs. precipitation methods, reinforcing procedural decision-making .
  • Misconception Remediation : Pre-lab quizzes targeting common errors (e.g., assuming all sodium salts are equally soluble) improve retention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.